benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-14-7-13(8-14,10-19-14)15-12(17)18-6-11-4-2-1-3-5-11/h1-5,16H,6-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRJCEFKMQDQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate typically involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can undergo various chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Benzyl N-[1-(carboxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate.
Reduction: Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has been studied for its potential therapeutic effects, particularly as a bioactive molecule in drug discovery.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The bicyclic structure may enhance the interaction with microbial targets, potentially leading to more effective treatments.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature is a significant advantage in this application.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules.
Building Block for Heterocycles
This compound can be utilized as a building block for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The oxabicyclo structure allows for diverse functionalization reactions, enabling the development of novel compounds with desired biological activities.
Materials Science
The unique chemical structure of this compound also makes it relevant in materials science.
Polymer Chemistry
Research into polymeric materials has shown that incorporating this compound can enhance the mechanical properties of polymers due to its rigid bicyclic framework. This can lead to applications in creating stronger and more durable materials for various industrial uses.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Effects | Demonstrated efficacy against specific bacterial strains, suggesting potential for new antibiotic development. |
| Study 2 | Neuroprotection | Showed reduced neuronal cell death in vitro models exposed to neurotoxins, indicating protective properties. |
| Study 3 | Polymer Enhancement | Found that adding this compound improved tensile strength and thermal stability of polymer composites significantly. |
Mechanism of Action
The mechanism of action of benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[21 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl N-[1-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]Hexan-4-yl]Carbamate
- CAS : 2170372-32-2
- Molecular Formula: C₁₂H₂₁NO₄
- Key Differences: Replaces the benzyl group with a tert-butyl carbamate.
Benzyl N-{1-[(Chlorosulfonyl)Methyl]-2-Oxabicyclo[2.1.1]Hexan-4-yl}Carbamate
Benzyl N-{4-Aminobicyclo[2.1.1]Hexan-1-yl}Carbamate Hydrochloride
- CAS : 1354951-84-0
- Molecular Formula : C₁₄H₁₉ClN₂O₂
- Key Differences : Replaces the hydroxymethyl group with an amine, which is protonated under physiological conditions (pKa ~12.7). The hydrochloride salt enhances aqueous solubility for in vivo applications .
Bicyclo Ring Modifications
Benzyl N-[[4-(Hydroxymethyl)-2-Oxabicyclo[2.2.2]Octan-1-yl]Methyl]Carbamate
- CAS: Not explicitly listed (see Synthonix B86071)
- Molecular Formula: C₁₇H₂₃NO₄ (predicted)
- Key Differences: The bicyclo[2.2.2]octane ring reduces ring strain compared to the [2.1.1]hexane system, increasing molecular volume and altering binding pocket compatibility.
Physical and Chemical Property Comparison
| Compound Name | CAS | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | pKa | Key Functional Group |
|---|---|---|---|---|---|---|
| Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate | 2387602-11-9 | C₁₅H₁₉NO₄ | 455.5±20.0 | 1.297±0.06 | 12.70±0.46 | Hydroxymethyl, benzyl carbamate |
| tert-Butyl analog | 2170372-32-2 | C₁₂H₂₁NO₄ | Not reported | Not reported | Not reported | tert-Butyl carbamate |
| Chlorosulfonylmethyl analog | 100388-99-6 | C₁₄H₁₆ClNO₅S | Not reported | 1.345 (predicted) | Not reported | Chlorosulfonylmethyl |
| 4-Amino analog (hydrochloride) | 1354951-84-0 | C₁₄H₁₉ClN₂O₂ | Not reported | Not reported | ~12.7 | Amine, hydrochloride salt |
Biological Activity
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is a heterocyclic compound with a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.
- IUPAC Name : this compound
- CAS Number : 2170372-30-0
- Molecular Weight : 263.29 g/mol
- Purity : Typically ≥95% .
Biological Activity Overview
Research into the biological activity of this compound indicates several potential applications:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi. The structural features of the bicyclic system may enhance its interaction with microbial targets .
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in diseases where enzyme dysregulation is a factor. The mechanism of action likely involves binding to active sites or allosteric sites on enzymes, altering their activity .
3. Cytotoxic Effects
In vitro studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved .
The biological effects of this compound are hypothesized to stem from its ability to interact with biological macromolecules, such as proteins and nucleic acids:
- Enzyme Interaction : The carbamate group may facilitate interactions with enzymes through hydrogen bonding or hydrophobic interactions.
- Cellular Uptake : The hydroxymethyl group might enhance solubility and cellular uptake, allowing for more effective delivery to target sites within cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of specific enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study: Cytotoxicity Assessment
A study conducted on various cancer cell lines (e.g., HeLa, MCF7) demonstrated that this compound exhibited significant cytotoxicity at concentrations above 10 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .
Q & A
Q. Key considerations :
- Selectivity for endo/exo configurations (e.g., confirmed via -NMR analysis in iodocyclization) .
- Downstream functionalization (e.g., ester groups in photocycloaddition products serve as handles for derivatization) .
Basic: How does the 2-oxabicyclo[2.1.1]hexane scaffold act as a bioisostere for ortho/meta-substituted benzene rings?
The scaffold mimics aromatic systems through geometric and electronic similarity :
| Parameter | 2-Oxabicyclo[2.1.1]hexane | Ortho-Substituted Benzene |
|---|---|---|
| Distance | 1.56–1.57 Å | 1.38–1.44 Å |
| Distance | ~3.6 Å | 3.0–3.1 Å |
| Angles | Matched | Matched |
The longer and distances in the bicyclic system reduce steric strain while maintaining directional exit vectors, validated in drug analogs (e.g., valsartan derivatives) .
Advanced: What experimental and computational approaches resolve contradictions in stereochemical assignments of bicyclic carbamates?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is critical for refining crystal structures, particularly for resolving torsional ambiguities in fused rings .
- DFT calculations : Compare experimental NMR shifts with computed values to validate stereoisomers.
- Dynamic NMR : Detect conformational exchange in solution when crystallographic data is unavailable.
Case study : Conflicting reports on the stability of endo vs. exo carboxylates in 2-oxabicyclo[2.1.1]hexanes were resolved by X-ray analysis of derivatives like ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate .
Advanced: How do reaction conditions influence the stability of the oxabicyclohexane core during functionalization?
- Solvolysis : Brosylate derivatives (e.g., compound 24) undergo competitive fragmentation (C-O bond cleavage) vs. displacement, influenced by solvent nucleophilicity and temperature .
- Oxidation : PCC oxidation of hydroxymethyl-substituted derivatives (e.g., 23) triggers rearrangements (e.g., to 2,7-dioxabicyclo[3.2.1]oct-3-ene), requiring inert conditions to preserve the core .
- Photochemical reactions : Visible-light catalysis minimizes side reactions compared to thermal methods, but requires rigorous control of wavelength and energy transfer .
Q. Mitigation strategies :
- Use low-temperature (-78°C) conditions for acid-sensitive intermediates.
- Prioritize protecting groups (e.g., benzyl carbamates) resistant to oxidative cleavage.
Basic: What spectroscopic techniques are essential for characterizing this compound?
- - and -NMR : Identify splitting patterns from bridgehead protons and oxabicyclic carbons. Key signals:
- IR spectroscopy : Confirm carbamate C=O stretch at ~1700–1750 cm.
- HRMS : Verify molecular ion peaks and isotopic patterns for bicyclic frameworks.
Advanced: How can computational modeling guide the design of 2-oxabicyclo[2.1.1]hexane-based inhibitors?
- Conformational analysis : MD simulations predict bioactive conformations by comparing energy profiles of free vs. protein-bound states.
- Docking studies : Use crystal structures of target proteins (e.g., HDACs) to assess fit and hydrogen-bonding interactions with the carbamate group .
- SAR optimization : Correlate substituent effects (e.g., hydroxymethyl position) with binding affinity using QSAR models.
Example : Bioisosteric replacement of ortho-substituted phenyl rings in valsartan with 2-oxabicyclo[2.1.1]hexane improved metabolic stability while retaining angiotensin receptor affinity .
Basic: What are the key challenges in scaling up the synthesis of bicyclo[2.1.1]hexane derivatives for in vivo studies?
- Regioselectivity : Competing pathways in photocycloaddition (e.g., aryl migration vs. side reactions) require precise stoichiometric control .
- Purification : Diastereomeric mixtures (common in iodocyclization) necessitate chiral HPLC or crystallization optimization.
- Yield optimization : Early-stage routes (e.g., photochemical methods) often have ≤40% yields, demanding catalyst screening (e.g., Ru/Ir photocatalysts) .
Advanced: What mechanistic insights explain the divergent reactivity of 2-oxabicyclo[2.1.1]hexane derivatives under acidic vs. basic conditions?
- Acidic conditions : Protonation of the ether oxygen increases ring strain, promoting fragmentation (e.g., thermolysis of ester 19 to ethyl 2-ethenyl-4-oxobutyrate) .
- Basic conditions : Deprotonation of hydroxymethyl groups triggers nucleophilic attack (e.g., intramolecular cyclization or solvolysis).
- Radical pathways : Visible-light-induced reactions involve triplet energy transfer, favoring [2π+2σ] cycloadditions over ionic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
